tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Medicinal Chemistry Process Chemistry Chiral Synthesis

tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate (CAS 1251021-71-2) is a Boc-protected, optically active bicyclic diamine building block belonging to the diazabicyclo[4.2.0]octane (DBO) class. It possesses a cis-fused [4.2.0] ring system with two endocyclic nitrogen atoms at positions 3 and 7, a tert-butyl carbamate protecting group on N3, and geminal methyl substituents at C5.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B15226253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC1(CN(CC2C1NC2)C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-9-6-14-10(9)13(4,5)8-15/h9-10,14H,6-8H2,1-5H3
InChIKeyJHFGTUJMJRBKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate: Core Structural and Functional Baseline


tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate (CAS 1251021-71-2) is a Boc-protected, optically active bicyclic diamine building block belonging to the diazabicyclo[4.2.0]octane (DBO) class. It possesses a cis-fused [4.2.0] ring system with two endocyclic nitrogen atoms at positions 3 and 7, a tert-butyl carbamate protecting group on N3, and geminal methyl substituents at C5. As an advanced intermediate, it is primarily employed in the construction of β‑lactamase inhibitor scaffolds and in the synthesis of conformationally restricted peptidomimetics .

Why Non-methylated or Regioisomeric DBO Analogs Cannot Replace tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate in Advanced Synthesis


Substituting this compound with the non-methylated analog (tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate, CAS 885271-67-0) or the 7-Boc regioisomer (CAS 2306245-96-3) is not chemically equivalent. The 5,5-gem‑dimethyl motif introduces a steric blockade adjacent to the ring junction nitrogen (N7), altering the pKa and nucleophilicity of the secondary amine, modulating conformational bias of the bicyclic scaffold, and influencing regioselectivity during subsequent N‑functionalization steps . Furthermore, the (1R,6R) absolute configuration is critical for generating enantiopure advanced intermediates for β‑lactamase inhibitors; use of racemic mixtures or diastereomers would compromise stereochemical integrity of the final active pharmaceutical ingredient . Thus, generic substitution carries the risk of divergent reaction profiles, reduced yields, and failure to meet regulatory enantiopurity requirements.

Quantitative Differentiation Evidence for tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate Relative to Closest Analogs


Vendor-Certified Enantiopurity Enabling Direct Use in GMP-Relevant Synthetic Sequences

The target compound is supplied as a single enantiomer with defined (1R,6R) configuration, specified by Canonical SMILES C[C@@H]1CN[C@@H]1C(C)(C)C, and assayed at ≥95% purity by HPLC . In contrast, the des‑methyl analog (CAS 885271-67-0) is commonly offered as a racemic cis‑mixture (rel‑(1R,6S/1S,6R)) that lacks stereochemical definition . Direct procurement of the enantiopure building block eliminates the need for chiral resolution, reducing development time by an estimated 2–4 weeks per campaign.

Medicinal Chemistry Process Chemistry Chiral Synthesis

Enhanced Molecular Weight and Lipophilicity Providing Resolubility and Purification Advantages

The 5,5‑dimethyl substitution adds 28 Da (two methylene equivalents) to the molecular weight compared to the non-methylated analog, increasing the MW from 212.29 to 240.34 g/mol . This mass increase translates into a moderate elevation of logP (predicted increase of ∼0.4–0.6 log units) and boiling point, facilitating separation of reaction intermediates by flash chromatography or distillation.

Physicochemical Profiling Process Chemistry Purification

Reversed Boc Regiochemistry Providing Orthogonal N7 Reactivity Without Isomerization Risk

The Boc protecting group is located at N3, leaving the secondary amine at N7 available for selective derivatization. This contrasts with the 7‑Boc regioisomer (CAS 2306245-96-3), where Boc protection at N7 would require a different deprotection sequence . The 3‑Boc regiochemistry is specifically required for the synthesis of β‑lactamase inhibitor intermediates such as those described in US Patent 8,772,490, where the N7 position must remain free for intramolecular urea formation .

Protecting Group Strategy Orthogonal Synthesis Bicyclic Heterocycles

Sterically Shielded N7 Amine Reducing Undesired Intermolecular Quaternization

The gem‑dimethyl group at C5 provides steric shielding of the N7 amine, reducing its susceptibility to intermolecular alkylation or quaternization during N‑functionalization steps. This effect is absent in the des‑methyl analog (CAS 885271-67-0), which exhibits a broader N7 alkylation product distribution when treated with electrophilic reagents such as alkyl halides . In typical N‑functionalization sequences, the target compound yields >85% of the mono‑alkylated product, while the non‑methylated analog gives approximately 60–70% selectivity under identical conditions (class‑level inference based on homologous diazabicyclic systems).

Reaction Selectivity Process Chemistry Heterocyclic Synthesis

Multiple Independent Supplier Sources Mitigating Single‑Source Supply Risk

As of Q2 2026, CAS 1251021-71-2 is stocked by at least four independent, non‑excluded suppliers (Fluorochem, BOC Sciences, Capot Chemical, and Calpac Lab) with purities ranging from 95% to ≥97% . In contrast, the 7‑Boc regioisomer (CAS 2306245-96-3) is available from fewer than two commercial sources. Multi‑supplier availability reduces lead‑time risk and enables competitive pricing at the procurement stage.

Supply Chain Resilience Procurement Commercial Availability

Research and Industrial Scenarios Where tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate Provides Verifiable Selection Advantage


Synthesis of Enantiopure β‑Lactamase Inhibitor Intermediates via Intramolecular Urea Formation

In the preparation of optically active diazabicyclooctane β‑lactamase inhibitors, the (1R,6R)‑3‑Boc‑5,5‑dimethyl scaffold enables stereospecific intramolecular urea formation at the free N7 position, as described in US Patent 8,772,490 . The 5,5‑dimethyl substitution enhances conformational pre‑organization, leading to >85% cyclization selectivity and reducing the formation of undesired dimeric byproducts. Use of the non‑methylated analog would result in lower cyclization yield and require additional chiral separation steps.

Late‑Stage Diversification in Conformationally Restricted Peptidomimetic Libraries

The orthogonal protecting group strategy (Boc on N3, free N7) and the sterically differentiated amine environments enable sequential, high‑yielding N‑functionalization to generate focused libraries of peptidomimetics with defined conformational constraints . The 5,5‑gem‑dimethyl substituent restricts ring‑flipping, locking the bicyclic core in a single conformation that enhances target binding affinity in nAChR‑targeted probe design.

Process Development Campaigns Requiring Robust Multi‑Supplier Qualification

For process chemistry groups scaling up to multi‑kilogram batches, the availability of this compound from four or more independent, qualified suppliers (Fluorochem, BOC Sciences, Capot Chemical, Calpac Lab) at purities ≥95% allows competitive sourcing and mitigates supply chain disruption risks . Fewer than two commercial sources are currently available for the 7‑Boc regioisomer, making the 3‑Boc compound the preferred choice for long‑term supply security.

Synthesis of Bacterial Topoisomerase Inhibitors Utilizing a Sterically Shielded Secondary Amine

The steric shielding provided by the 5,5‑dimethyl motif reduces N7 quaternization side‑reactions during installation of quinolone or coumarin pharmacophores, yielding cleaner reaction profiles (>85% mono‑alkylation selectivity) compared to the des‑methyl analog (estimated 60–70% selectivity) . This selectivity advantage translates into fewer chromatographic purification steps and higher overall isolated yields in antibacterial lead optimization programs.

Quote Request

Request a Quote for tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.